

# A Technical Guide to the Discovery and Characterization of Human Elabela Isoforms

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### Introduction

Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, acts as a ligand for the G-protein-coupled apelin receptor (APJ).[1][2] Encoded by the APELA gene on chromosome 4 in humans, this peptide plays a crucial role in a variety of physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis.[3][4] The APELA gene gives rise to a 54-amino acid preproprotein that undergoes proteolytic processing to generate several bioactive isoforms.[3][5] This guide provides a comprehensive overview of the discovery, characterization, and signaling pathways of human Elabela isoforms, offering detailed experimental protocols for their study.

# Human Elabela Isoforms: A Quantitative Overview

The initial product of APELA gene translation is a 54-amino acid preproprotein. Cleavage of a 22-amino acid N-terminal signal peptide results in the mature 32-amino acid isoform, ELA-32. [5][6] Further proteolytic processing of ELA-32 at dibasic cleavage sites by enzymes such as furin generates shorter, biologically active isoforms, most notably ELA-21 and ELA-11.[5][7] More recent studies using mass spectrometry have also identified other fragments in human plasma and kidney homogenates, such as ELA-16, ELA-19, and ELA-20.[7][8]



Isoform	Amino Acid Length	Molecular Weight (Da)	Amino Acid Sequence
Prepro-ELA	54	6622	-
ELA-32	32	3967.82	QRPVNLTMRRKLRK HNCLQRRCMPLHSR VPFP[9]
ELA-21	21	-	KLRKHNCLQRRCMP LHSRVPF
ELA-11	11	-	RRCMPLHSRVP
ELA-16	16	-	LRKHNCLQRRCMPL HS
ELA-19	19	-	RRKLRKHNCLQRRC MPLHS
ELA-20	20	-	MRRKLRKHNCLQRR CMPLHS

Note: The molecular weights for the shorter isoforms are not consistently reported across the literature and can be calculated based on their amino acid sequences. The sequences for ELA-16, ELA-19 and ELA-20 are inferred from cleavage sites on ELA-32.

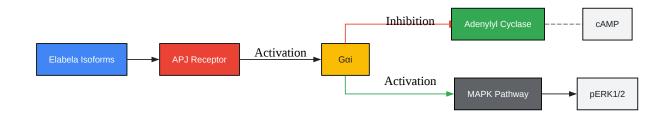
## **Elabela Signaling Pathways**

Elabela isoforms exert their biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein-coupled receptor (GPCR).[10] This interaction initiates several downstream signaling cascades, primarily through  $G\alpha$  and  $\beta$ -arrestin pathways.

# **G-protein Dependent Signaling**

Upon ELA binding, APJ couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Activation of the Gαi pathway also stimulates the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12]



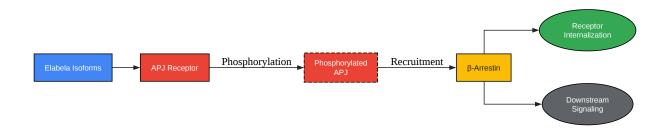


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G-protein dependent signaling cascade initiated by Elabela.

# **β-Arrestin Dependent Signaling**

Ligand binding to APJ also promotes the recruitment of  $\beta$ -arrestins (ARRB1 and ARRB2).[13] This interaction is crucial for receptor desensitization and internalization, and can also initiate G-protein independent signaling pathways. Different ELA isoforms may exhibit biased agonism, preferentially activating either the G-protein or  $\beta$ -arrestin pathway.



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β-arrestin recruitment and subsequent cellular events.

# **Experimental Protocols**

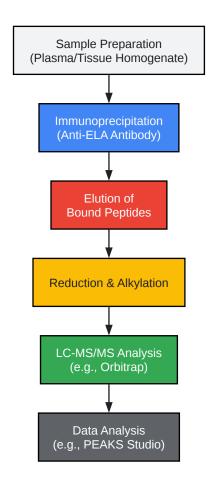
The following section details the key experimental methodologies for the identification and functional characterization of human Elabela isoforms.

# Identification and Quantification of Elabela Isoforms



1. Immunoprecipitation-Mass Spectrometry (IP-MS) for Endogenous Elabela

This protocol is designed for the identification of endogenous Elabela isoforms from biological samples such as plasma or tissue homogenates.[7][8]



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Workflow for the identification of Elabela isoforms by IP-MS.

#### Protocol:

- Sample Preparation:
  - For plasma, collect blood in tubes containing protease inhibitors. Centrifuge to separate plasma and store at -80°C.
  - For tissues, homogenize in a suitable lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate and collect the supernatant.



#### Immunoprecipitation:

- Incubate the prepared sample with an anti-Elabela antibody (targeting a conserved region)
  overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
- Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binding.

#### • Elution:

- Elute the bound peptides from the beads using an elution buffer (e.g., 0.1 M glycine, pH
  2.5). Neutralize the eluate immediately with a Tris-based buffer.
- Sample Processing for Mass Spectrometry:
  - Reduce the disulfide bonds in the eluted peptides with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

#### LC-MS/MS Analysis:

Analyze the processed sample using a high-resolution mass spectrometer (e.g., Orbitrap)
 coupled with a nano-liquid chromatography system.

#### Data Analysis:

 Identify the Elabela isoforms and their post-translational modifications using a suitable software package (e.g., PEAKS Studio, MaxQuant) by searching the data against a human protein database containing the Elabela precursor sequence.

#### 2. Western Blot for Elabela Detection

Western blotting can be used to detect the presence of Elabela isoforms in cell lysates or tissue homogenates, although resolving the small isoforms can be challenging.[14][15]

#### Protocol:



- Protein Extraction: Prepare protein lysates from cells or tissues using RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
- SDS-PAGE: Separate 20-30 μg of protein per lane on a high-percentage Tris-Tricine polyacrylamide gel to resolve small peptides.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Elabela overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

### **Functional Characterization of Elabela Isoforms**

#### 1. cAMP Assay

This assay measures the ability of Elabela isoforms to inhibit adenylyl cyclase activity via the Gai pathway.[11][17]

#### Protocol:

- Cell Culture: Culture cells stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.
- Compound Treatment: Treat the cells with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the Elabela isoform of interest.



- cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a cAMP-Glo™ Assay.[17][18]
- Data Analysis: Plot the cAMP levels against the logarithm of the Elabela isoform concentration to determine the IC50 value.

#### 2. ERK1/2 Phosphorylation Assay

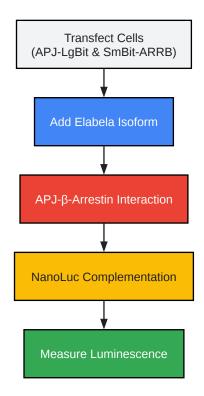
This assay quantifies the activation of the MAPK pathway in response to Elabela stimulation. [19][20]

#### Protocol:

- Cell Culture and Starvation: Plate APJ-expressing cells in a 96-well plate and serum-starve them for 4-6 hours prior to the experiment.
- Ligand Stimulation: Stimulate the cells with different concentrations of the Elabela isoform for a short period (e.g., 5-15 minutes).
- Cell Lysis: Lyse the cells to extract the proteins.
- Detection of Phospho-ERK1/2:
  - Western Blot: Analyze the cell lysates by Western blot using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
  - ELISA-based Assays: Utilize a kit such as the AlphaLISA SureFire Ultra p-ERK1/2 Assay
    for a high-throughput analysis of p-ERK1/2 levels.[19]
- Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. Plot the normalized signal against the ligand concentration to determine the EC50.
- 3. β-Arrestin Recruitment Assay

This assay measures the interaction between the activated APJ receptor and  $\beta$ -arrestin.[13][21]





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Workflow for the NanoBiT-based  $\beta$ -arrestin recruitment assay.

#### Protocol (using NanoBiT® Technology):

- Vector Construction and Transfection: Clone the human APJ receptor fused to the Large Bit (LgBiT) subunit of NanoLuc® luciferase and β-arrestin-2 fused to the Small Bit (SmBiT) subunit into expression vectors. Co-transfect these constructs into a suitable cell line (e.g., HEK293T).[1][22]
- Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.
- Ligand Addition: Add varying concentrations of the Elabela isoform to the wells.
- Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Assay reagent and measure the luminescence signal using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.[4]
- Data Analysis: Plot the luminescence signal against the ligand concentration to generate a dose-response curve and determine the EC50 value.



### Conclusion

The discovery of Elabela and its various isoforms has added a new layer of complexity and potential for therapeutic intervention to the apelinergic system. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced roles of each Elabela isoform in health and disease. A thorough understanding of their distinct signaling profiles and biological functions will be instrumental in the development of novel therapeutics targeting the Elabela-APJ axis.

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